9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring
Mechanism of Action
Target of Action
The compound is part of the 4h-pyrido[1,2-a]pyrimidin-4-one family, which has been associated with various biological activities .
Mode of Action
It has been shown that the compound can undergo a metal-free c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This reaction proceeds under mild conditions and highlights broad functional group tolerance .
Biochemical Pathways
The compound’s ability to undergo c-3 chalcogenation suggests it may interact with biochemical pathways involving sulfur and selenium species .
Result of Action
The compound’s ability to undergo c-3 chalcogenation suggests it may have potential applications in the synthesis of organosulfur and organoselenium compounds .
Action Environment
The compound’s c-3 chalcogenation reaction proceeds under mild conditions, suggesting it may be stable under a range of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly at the phenyl ring, can be achieved using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl and phenyl substituents.
3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl substituent.
9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the phenyl substituent.
Uniqueness
These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
9-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-17-14(11)16-10-13(15(17)18)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAMRDJRQNUTKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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